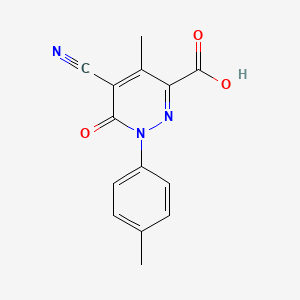
5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: is a complex organic compound belonging to the pyridazine family This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a carboxylic acid group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of Functional Groups: Subsequent steps involve the introduction of the cyano, methyl, and carboxylic acid groups. This can be done through various organic reactions such as nitration, alkylation, and carboxylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The cyano and carboxylic acid groups play crucial roles in binding to the active sites of target proteins, while the pyridazine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Lacks the cyano group, which may affect its reactivity and binding properties.
5-Cyano-4-methyl-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Lacks the methyl group on the phenyl ring, which may influence its steric interactions.
Uniqueness
The presence of both the cyano and methyl groups in 5-Cyano-4-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid makes it unique in terms of its chemical reactivity and potential applications. These functional groups enhance its ability to participate in a variety of chemical reactions and improve its binding affinity to molecular targets in biological systems.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-cyano-4-methyl-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-8-3-5-10(6-4-8)17-13(18)11(7-15)9(2)12(16-17)14(19)20/h3-6H,1-2H3,(H,19,20) |
InChI Key |
WUOVOAAHOCKBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C(=N2)C(=O)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















